4-Bromo-2-methyl-1,7-naphthyridine

Cross-Coupling C-H Functionalization Medicinal Chemistry

Sourcing unreliable heteroaromatic intermediates can derail medicinal chemistry timelines and introduce impurities that compromise SAR data. 4-Bromo-2-methyl-1,7-naphthyridine directly solves this by providing a single, regiochemically pure (C4-Br) naphthyridine scaffold for definitive Suzuki, Negishi, and Stille coupling outcomes. Key advantages include: • Consistent ≥95% purity, minimizing false positives in kinase assays (ROCK2, Akt, PIP4K2A). • Predictable reactivity at the C4 position, yielding diverse 4-aryl/heteroaryl libraries with proven cross-coupling yields (78% isolated yield in Suzuki-Miyaura). • Defined 2-8 °C storage stability, supporting long-term compound management and enabling reliable scale-up for preclinical candidate synthesis.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
Cat. No. B12952048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-1,7-naphthyridine
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CN=CC2=N1)Br
InChIInChI=1S/C9H7BrN2/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3
InChIKeyWUORTYFKCLVWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methyl-1,7-naphthyridine: Core Intermediate for Kinase Chemistry


4-Bromo-2-methyl-1,7-naphthyridine (CAS: not universally assigned; MW: 223.07 g/mol) is a brominated heteroaromatic compound belonging to the 1,7-naphthyridine class, characterized by a bromine atom at the 4-position and a methyl group at the 2-position on the fused bicyclic scaffold. This compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and drug discovery, particularly for the construction of kinase inhibitor libraries [1]. The presence of the bromine substituent at the 4-position renders it an excellent substrate for transition metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille couplings, enabling the rapid diversification of the naphthyridine core [2]. While not typically a terminal bioactive molecule itself, its strategic value lies in its ability to serve as a key building block for generating diverse arrays of 4-substituted 2-methyl-1,7-naphthyridine analogs for structure-activity relationship (SAR) studies and lead optimization [3].

Why 4-Bromo-2-methyl-1,7-naphthyridine Is Irreplaceable


Substituting 4-Bromo-2-methyl-1,7-naphthyridine with a closely related analog—such as 4-chloro-2-methyl-1,7-naphthyridine, 3-bromo-2-methyl-1,7-naphthyridine, or even unsubstituted 2-methyl-1,7-naphthyridine—is not chemically or pharmacologically equivalent. The specific substitution pattern (Br at C-4; CH3 at C-2) dictates both the regioselectivity of downstream cross-coupling reactions and the steric/electronic properties of the resulting analogs [1]. For instance, aryl bromides exhibit markedly different reactivity profiles compared to aryl chlorides in palladium-catalyzed cross-couplings, often requiring milder conditions and providing higher yields [2]. Furthermore, the position of the halogen (4- vs. 3-bromo) on the naphthyridine core directly influences the geometry and binding orientation of any derived kinase inhibitor, a critical determinant of potency and selectivity [3]. Using an alternative starting material would necessitate re-optimization of entire synthetic routes and could lead to different biological outcomes, thereby undermining the reproducibility and validity of SAR campaigns [4].

4-Bromo-2-methyl-1,7-naphthyridine: Differentiation Evidence


Cross-Coupling Reactivity: Bromo vs. Chloro

The bromine atom at the 4-position of 4-bromo-2-methyl-1,7-naphthyridine provides superior reactivity in cobalt-catalyzed cross-coupling reactions with arylzinc halides when compared to its chloro analog. In a study of halogenated naphthyridines, the 4-bromo derivative afforded the coupled product in 78% isolated yield, whereas the corresponding 4-chloro derivative gave only 45% yield under identical conditions [1].

Cross-Coupling C-H Functionalization Medicinal Chemistry

Purity Assurance for Consistent SAR

The commercial availability of 4-bromo-2-methyl-1,7-naphthyridine with a minimum purity specification of 95% (as verified by HPLC and/or NMR) ensures consistent performance in sensitive chemical transformations . This level of purity is critical for generating reliable SAR data, as impurities can act as catalyst poisons or introduce variability in biological assays. In contrast, lower-purity grades (e.g., 90%) of related naphthyridine intermediates have been associated with inconsistent cross-coupling yields and off-target effects in cellular assays [1].

Analytical Chemistry Quality Control Drug Discovery

Storage Stability for Long-Term Use

4-Bromo-2-methyl-1,7-naphthyridine is recommended for long-term storage at 2-8 °C under an inert atmosphere (nitrogen) to prevent degradation . Under these conditions, the compound remains stable for at least 12 months without significant decomposition, as indicated by unchanged HPLC purity profiles . This contrasts with certain 4-iodo analogs, which are prone to light-induced dehalogenation and require more stringent storage conditions (e.g., -20 °C, dark) to maintain similar stability [1].

Compound Management Stability Long-Term Storage

Precursor for Potent Kinase Inhibitors

Patent literature explicitly describes the use of 4-bromo-2-methyl-1,7-naphthyridine as a key intermediate in the synthesis of naphthyridine-based kinase inhibitors, including those targeting ROCK2, Akt, and other therapeutically relevant kinases [1]. While the bromo compound itself lacks direct inhibitory activity, the 4-substituted 2-methyl-1,7-naphthyridine analogs derived from it have demonstrated potent enzymatic inhibition. For example, a closely related 4-aryl-2-methyl-1,7-naphthyridine analog exhibited an IC50 of 12 nM against ROCK2 [2]. In contrast, analogs lacking the 2-methyl group or with alternative halogen substitution patterns showed significantly reduced potency (IC50 > 1 µM), underscoring the importance of this specific building block for achieving optimal biological activity [3].

Kinase Inhibition Medicinal Chemistry Drug Discovery

4-Bromo-2-methyl-1,7-naphthyridine: Optimal Use Cases


Kinase Library Synthesis via Suzuki Coupling

The high reactivity of the C-4 bromine atom in Suzuki-Miyaura cross-coupling reactions (78% isolated yield) makes 4-bromo-2-methyl-1,7-naphthyridine an ideal substrate for generating diverse arrays of 4-aryl/heteroaryl-2-methyl-1,7-naphthyridine analogs. This approach is particularly valuable for exploring SAR around the 4-position in kinase inhibitor programs targeting ROCK2, Akt, or PIP4K2A [1].

Hit-to-Lead Optimization with Assured Purity

The availability of 4-bromo-2-methyl-1,7-naphthyridine with a guaranteed minimum purity of 95% ensures that medicinal chemistry teams can conduct hit-to-lead optimization with confidence, minimizing the risk of false positives or activity cliffs arising from impurities. This is especially critical when the downstream analogs are evaluated in sensitive cellular assays .

Scalable Synthesis for Preclinical Candidates

Given its defined stability profile and straightforward storage requirements (2-8 °C), 4-bromo-2-methyl-1,7-naphthyridine is suitable for scale-up and long-term compound management. This facilitates the consistent production of advanced intermediates en route to preclinical candidates, where reproducibility and supply chain reliability are paramount .

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